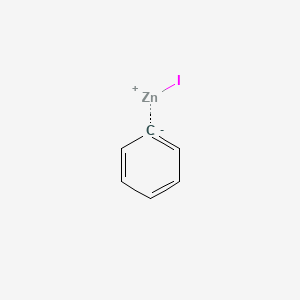

Phenylzinc iodide

Description

Historical Context of Organozinc Reagents and Their Evolution

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc, by heating ethyl iodide with zinc metal. wikipedia.orgdigitellinc.comacs.org This discovery marked the dawn of organometallic chemistry and was foundational to the development of the theory of valence. digitellinc.com Throughout the latter half of the 19th century, chemists like Aleksandr Zaitsev and his students expanded the utility of these reagents, pioneering the synthesis of alcohols from reactions with carbonyl compounds. digitellinc.com A landmark development was the Reformatsky reaction, discovered by Sergey Reformatsky in 1887, which uses zinc to mediate the reaction between an α-haloester and a carbonyl compound to form a β-hydroxy ester. digitellinc.combyjus.comnumberanalytics.com

However, the discovery of the more reactive and, at the time, easier-to-prepare Grignard reagents pushed organozinc compounds into the background for many decades. oup.com It was much later that the scientific community began to appreciate that the lower reactivity of organozinc halides was not a weakness but a significant advantage. oup.com This moderate reactivity allows for the presence of various sensitive functional groups (such as esters, ketones, and nitriles) in the molecule, which would be incompatible with more aggressive reagents. researchgate.netresearchgate.net This realization sparked a renaissance in organozinc chemistry, leading to the development of highly efficient and selective synthetic methods that are now central to modern organic synthesis. researchgate.net

Significance of Phenylzinc Iodide as a Versatile Organometallic Reagent in Modern Synthetic Transformations

This compound exemplifies the modern utility of organozinc reagents. Its significance lies in its versatility and broad applicability across a range of crucial synthetic transformations. mahaautomation.com One of its most prominent roles is in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, to form new carbon-carbon bonds. mahaautomation.comresearchgate.net For instance, the acylative Negishi cross-coupling between this compound and various acyl chlorides provides a modular and efficient route to complex ketones like chalcones. researchgate.netmdpi.com

Beyond traditional cross-coupling, this compound is effective in addition reactions. It can add to carbonyl compounds like aldehydes and ketones to form alcohols. mahaautomation.com More recently, its utility in conjugate addition reactions to α,β-unsaturated ketones (enones) has been demonstrated, providing a powerful method for C-C bond formation. rsc.orgunipi.it These reactions can proceed without a catalyst or be promoted by catalysts for enantioselective transformations, such as the Hayashi Rh-catalyzed reaction. rsc.orgunipi.it

The reagent's high functional group tolerance is a recurring theme in its applications, allowing chemists to build complex molecules without the need for extensive protecting group strategies. rsc.orgresearchgate.net this compound can be prepared through several methods, including the direct insertion of activated zinc into iodobenzene (B50100), a process often facilitated by additives like lithium chloride which enhance reactivity and yield. rsc.orgthieme-connect.comd-nb.info This combination of straightforward preparation, stability, and selective reactivity ensures this compound's position as a vital reagent in the synthetic organic chemist's toolkit. mahaautomation.com

Detailed Research Findings and Data

The utility of this compound is best illustrated by specific research findings that detail its application in key chemical transformations. The following tables summarize data from studies on its use in acylative Negishi coupling and conjugate addition reactions, highlighting the reaction conditions and yields achieved.

Acylative Negishi Coupling for Chalcone (B49325) Synthesis

Research has demonstrated the effectiveness of stabilized arylzinc iodides, including derivatives of this compound, in the acylative Negishi coupling reaction to produce various chalcones. mdpi.com The reaction typically involves a palladium or nickel catalyst and shows excellent tolerance for a wide array of functional groups. researchgate.netmdpi.comlookchem.com

| Organozinc Reagent | Acyl Chloride Substrate | Product | Yield (%) |

| This compound | (E)-3-(4-methoxyphenyl)acryloyl chloride | (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one | 85% mdpi.com |

| (4-(Methoxycarbonyl)phenyl)zinc iodide | (E)-3-(2-Methoxyphenyl)acryloyl chloride | Methyl (E)-4-(3-(2-Methoxyphenyl)acryloyl)benzoate | 70% mdpi.com |

| 2-(Methoxy)this compound | (E)-3-(4-methoxyphenyl)acryloyl chloride | (E)-1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 84% mdpi.com |

| (4-(Methoxycarbonyl)phenyl)zinc iodide | (E)-3-(thiophen-2-yl)acryloyl chloride | Methyl (E)-4-(3-(thiophen-2-yl)acryloyl)benzoate | 82% mdpi.com |

This interactive table summarizes the synthesis of various chalcone derivatives via Negishi coupling, demonstrating the high efficiency and functional group compatibility of the reaction.

Uncatalyzed Conjugate Addition to Enones

A significant advancement has been the development of the uncatalyzed conjugate addition of this compound to enones. rsc.org This reaction proceeds cleanly under mild conditions, particularly when dimethoxyethane (DME) is used as the solvent, highlighting the crucial role of the solvent system in modulating reactivity. rsc.org

| Enone Substrate | Temperature (°C) | Time (h) | Yield (%) |

| 1,3-Diphenylprop-2-en-1-one | 50 | 2 | 99% rsc.org |

| 1-Phenyl-3-(p-tolyl)prop-2-en-1-one | 50 | 2 | 98% rsc.org |

| 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one | 50 | 3 | 97% rsc.org |

| 3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one | 50 | 6 | 97% rsc.org |

| 1,3-Bis(4-chlorophenyl)prop-2-en-1-one | 50 | 2 | 98% rsc.org |

This interactive table presents findings on the conjugate addition of this compound to various enones, showcasing the high yields and mild conditions of this transformation.

Table of Compounds

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzene;iodozinc(1+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.HI.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXJGZQLPDQOPF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.[Zn+]I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399507 | |

| Record name | Phenylzinc iodide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23665-09-0 | |

| Record name | Phenylzinc iodide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenylzinc Iodide Generation

Direct Oxidative Insertion of Zinc into Iodoarenes

The direct reaction of zinc metal with iodobenzene (B50100) represents the most atom-economical route to phenylzinc iodide. This method involves the oxidative addition of the carbon-iodine bond to the metallic zinc surface. nih.govresearchgate.net

The direct insertion of zinc into iodoarenes is a heterogeneous reaction that occurs on the surface of the zinc metal. nih.gov The process is generally understood to proceed through a two-step mechanism:

Oxidative Addition: The initial step involves the oxidative addition of the aryl iodide to the zinc surface, forming a surface-bound organozinc intermediate. nih.govacs.org

Solubilization: The subsequent step is the solubilization of this surface-bound species into the reaction solvent, yielding the desired this compound. nih.gov

The reactivity of zinc metal is highly dependent on its surface area and the presence of passivating oxide layers. google.comnih.gov Therefore, activation of the zinc is crucial for achieving efficient and reproducible insertion. Several methods for zinc activation have been developed:

Rieke Zinc: This highly reactive form of zinc is produced by the in-situ reduction of a zinc salt, such as zinc chloride, with an alkali metal like potassium. thieme-connect.de

Chemical Activation: Treatment of commercially available zinc dust with reagents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride can effectively activate the zinc surface. google.comnih.gov Other methods include pretreatment with hydrochloric acid or iodine. nih.govnih.gov The primary role of these chemical activators is often to remove the passivating oxide layer, exposing a fresh metal surface. nih.gov

The morphology of the zinc also plays a role, with high-surface-area zinc dust being the preferred form for these reactions. google.com

The addition of certain salts, particularly lithium chloride (LiCl), has been shown to dramatically improve the efficiency of direct zinc insertion reactions. thieme-connect.deorganic-chemistry.org

Silver Catalysis: While less common for this compound synthesis specifically, silver catalysis can be employed in related organozinc reactions.

The following table summarizes the effect of LiCl on the synthesis of organozinc reagents.

| Additive | Role | Impact on Reaction |

| Lithium Chloride (LiCl) | Solubilizes organozinc intermediates from the zinc surface. nih.govacs.orgnsf.gov | Significantly accelerates the reaction rate and increases the yield of the soluble organozinc reagent. thieme-connect.deorganic-chemistry.org |

The choice of solvent is a critical parameter in the synthesis of this compound, influencing both the reaction rate and the stability of the resulting organozinc reagent.

Tetrahydrofuran (B95107) (THF): THF is the most commonly used solvent for the direct insertion of zinc, particularly in the presence of LiCl. organic-chemistry.orgvulcanchem.com It effectively solvates the resulting organozinc species, contributing to its stability. vulcanchem.com

1,2-Dimethoxyethane (B42094) (DME): In some applications, DME has been shown to be a superior solvent to THF, leading to significantly higher reactivity of the resulting this compound in subsequent reactions. rsc.orgrsc.org This difference in reactivity is attributed to the different aggregation states of the organozinc species in each solvent. rsc.org

The stability of this compound is limited, and it is typically prepared in situ and used immediately. wikipedia.org The reagent is sensitive to air and protic solvents. vulcanchem.comwikipedia.org

The table below highlights the influence of different solvents on the direct synthesis of this compound.

| Solvent | Key Characteristics and Effects |

| Tetrahydrofuran (THF) | Commonly used, provides good solubility and stability for the LiCl-solubilized organozinc reagent. organic-chemistry.orgvulcanchem.com |

| 1,2-Dimethoxyethane (DME) | Can lead to a more reactive organozinc species compared to THF in certain applications. rsc.orgrsc.org |

Role of Additives in Direct Insertion Reactions (e.g., Lithium Salts, Silver Catalysis)

Transmetalation Routes for this compound Formation

An alternative and often more reliable method for preparing this compound involves the transmetalation of a pre-formed organometallic reagent with a zinc halide. mit.edu

The reaction of a phenylmagnesium halide, such as phenylmagnesium bromide, with a zinc halide, typically zinc iodide or zinc chloride, is a widely used method for generating this compound. researchgate.netgoogle.com

This reaction proceeds via the exchange of the metal component, with the more electropositive magnesium transferring its organic group to the less electropositive zinc. The reaction is typically fast and can be performed in ethereal solvents like THF. google.comrsc.org The resulting this compound is often used in situ for subsequent reactions. rsc.org A key advantage of this method is its reliability and the commercial availability of the starting Grignard reagents and zinc halides. mit.edugoogle.com

The table below provides a general overview of the transmetalation approach.

| Starting Organometallic | Zinc Halide | Typical Solvent | Key Features |

| Phenylmagnesium bromide | Zinc iodide or Zinc chloride | Tetrahydrofuran (THF) | Reliable and rapid formation of this compound. researchgate.netgoogle.com |

From Organolithium Precursors and Zinc(II) Iodide

A well-established method for preparing this compound involves the transmetalation reaction between an organolithium precursor, typically phenyllithium (B1222949), and a zinc(II) salt, such as zinc(II) iodide. This reaction is a straightforward and common procedure for accessing arylzinc halides. researchgate.net

The process begins with the generation of phenyllithium, which is then reacted with a solution of zinc(II) iodide in a suitable aprotic solvent, most commonly tetrahydrofuran (THF). The underlying principle of this synthesis is the exchange of the metallic counter-ion. The more electropositive lithium is exchanged for the less electropositive zinc on the phenyl ring, driven by the formation of a more stable, less reactive organozinc compound and a lithium salt byproduct.

The general reaction is as follows: C₆H₅Li + ZnI₂ → C₆H₅ZnI + LiI

This method is often employed due to the ready availability of organolithium reagents. However, it requires careful handling of pyrophoric substances like phenyllithium and necessitates cryogenic temperatures for the initial organolithium formation. researchgate.netresearchgate.net The presence of the lithium iodide (LiI) byproduct in the resulting solution can also influence the reactivity and solubility of the organozinc species.

| Precursor 1 | Precursor 2 | Typical Solvent | Product | Byproduct |

|---|---|---|---|---|

| Phenyllithium (C₆H₅Li) | Zinc(II) Iodide (ZnI₂) | Tetrahydrofuran (THF) | This compound (C₆H₅ZnI) | Lithium Iodide (LiI) |

Optimization of Transmetalation Conditions for this compound Generation

The efficiency and utility of organozinc reagents are highly dependent on the conditions of their preparation. Optimizing the transmetalation process is crucial for achieving high yields, enhancing reactivity, and ensuring the compatibility of the reagent with sensitive functional groups.

A significant advancement in the synthesis of organozinc reagents, including this compound, is the use of lithium chloride (LiCl) as an additive. organic-chemistry.orgd-nb.info When preparing arylzinc reagents via the direct insertion of zinc into aryl iodides, the presence of stoichiometric amounts of LiCl dramatically accelerates the reaction. d-nb.info This allows the synthesis to proceed at practical temperatures (25–50 °C) and often leads to high yields. organic-chemistry.orgd-nb.info While the exact mechanism of this activation is not fully elucidated, it is speculated that LiCl helps to break down passivating zinc halide layers on the metal surface or forms a more soluble and reactive RZnX·LiCl complex. organic-chemistry.orgd-nb.info

Solvent choice also plays a critical role. While THF is a standard solvent, studies have shown that other solvents can offer advantages. For instance, in the uncatalyzed conjugate addition of organozinc halides to enones, using 1,2-dimethoxyethane (DME) instead of THF was found to be crucial for achieving high yields. rsc.org The choice of solvent can affect the aggregation state and solubility of the organozinc species, thereby influencing its reactivity. rsc.org

Furthermore, in the context of subsequent cross-coupling reactions, the choice between diarylzinc and arylzinc iodide reagents can be a point of optimization. While diarylzinc reagents are sometimes used, arylzinc iodides are often preferred as they are more atom-economical, requiring only one equivalent of the organometallic precursor per equivalent of zinc salt. mit.edu Optimization studies for nickel-catalyzed cross-couplings have shown that arylzinc iodides can provide comparable or even slightly improved enantioselectivity compared to their diarylzinc counterparts. mit.edu

| Parameter | Condition/Additive | Effect | Reference |

|---|---|---|---|

| Additive | Lithium Chloride (LiCl) | Increases reaction rate and yield, allows for milder reaction temperatures. | organic-chemistry.orgd-nb.info |

| Solvent | 1,2-Dimethoxyethane (DME) vs. Tetrahydrofuran (THF) | Can significantly improve yields in specific applications like conjugate addition. | rsc.org |

| Reagent Type | Arylzinc Iodide vs. Diarylzinc | Arylzinc iodide is more atom-economical and can offer improved enantioselectivity in certain catalytic reactions. | mit.edu |

Alternative Synthetic Approaches to this compound and Related Organozinc Species

Beyond the transmetalation from organolithium precursors, several other synthetic routes to this compound and related species are widely used. These alternatives can offer advantages in terms of functional group tolerance, reaction conditions, and avoidance of highly reactive intermediates.

Direct Insertion of Activated Zinc: The most direct method involves the oxidative insertion of zinc metal into the carbon-iodine bond of iodobenzene. organic-chemistry.orgmdpi.com This method's success hinges on the activation of the zinc metal. Commercially available zinc powder can be activated using various methods:

Lithium Chloride: As mentioned previously, adding LiCl in THF is a highly effective and practical method for preparing a broad range of functionalized aryl- and heteroarylzinc reagents. organic-chemistry.org

Rieke® Zinc: This is a highly reactive form of zinc metal, produced by the in-situ reduction of a zinc salt like ZnCl₂ with an alkali metal (e.g., potassium or lithium). reddit.com Rieke® zinc readily reacts with aryl halides.

Chemical Activation: Treating zinc dust with activators like 1,2-dibromoethane and chlorotrimethylsilane (B32843) (TMSCl) can also facilitate the insertion. reddit.comnih.gov

Transmetalation from Grignard Reagents: An alternative transmetalation pathway starts from a Grignard reagent, such as phenylmagnesium bromide. This reagent is then treated with a zinc halide (e.g., ZnCl₂ or ZnBr₂) in a solvent like THF. mit.edureddit.com This approach is often considered highly reliable. mit.edu A potential drawback is the presence of magnesium salts (e.g., MgClBr) in the final mixture, which can sometimes be precipitated by adding 1,4-dioxane. reddit.com

Comproportionation Reaction: this compound can also be prepared via the comproportionation (or redistribution) reaction between diphenylzinc (B92339) (Ph₂Zn) and one equivalent of zinc(II) iodide (ZnI₂). This reaction establishes an equilibrium, often referred to as a Schlenk equilibrium, that lies far on the side of the mixed organozinc halide. reddit.comwikipedia.org Ph₂Zn + ZnI₂ ⇌ 2 PhZnI

This method can be useful for obtaining a solution of this compound that is free from other metal salts, such as LiI or MgX₂, which are byproducts of the organolithium and Grignard routes, respectively. reddit.com

| Synthetic Approach | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Direct Insertion | Iodobenzene, Activated Zinc (e.g., with LiCl, Rieke® Zinc) | Avoids pyrophoric organolithium/Grignard reagents; high functional group tolerance. | organic-chemistry.orgmdpi.comreddit.com |

| Transmetalation from Grignard | Phenylmagnesium Halide, Zinc(II) Halide | Considered a highly reliable and common method. | mit.edureddit.com |

| Comproportionation | Diphenylzinc, Zinc(II) Iodide | Produces a reagent solution free of other metal salt byproducts (e.g., LiI, MgX₂). | reddit.com |

Reactivity Profiles and Reaction Mechanisms of Phenylzinc Iodide

Transition-Metal-Catalyzed Reactions Involving Phenylzinc Iodide

The primary application of this compound in modern organic synthesis is as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions. mahaautomation.com Its moderate reactivity and high functional group tolerance make it an ideal reagent for these transformations, most notably the Negishi cross-coupling. uni-muenchen.deoup.comuni-muenchen.de

The general catalytic cycle for a palladium-catalyzed Negishi coupling involves three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic electrophile (e.g., an aryl or vinyl halide, R'-X) to form a Pd(II) intermediate.

Transmetalation: The organic group from this compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) species. The ZnI₂ byproduct is released. This step is often rate-limiting, and its efficiency is highly dependent on the nature of the organozinc reagent, as discussed previously. researchgate.netrsc.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond (Ph-R') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This compound has been successfully used in Pd- and Ni-catalyzed Negishi reactions to couple with a wide variety of sp²- and sp-hybridized carbon electrophiles, including aryl, heteroaryl, and vinyl halides and triflates. uni-muenchen.deoup.com Rhodium complexes have also been shown to catalyze the reaction of arylzinc compounds with alkyl halides like methyl iodide. oup.com These reactions provide a powerful and general method for constructing complex molecular architectures. mahaautomation.comuni-muenchen.de

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a prominent coupling partner in palladium-catalyzed reactions, which are fundamental to modern organic chemistry for constructing complex molecular architectures.

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. rsc.org this compound is a commonly used nucleophile in these reactions.

Scope and Substrate Compatibility:

The Negishi reaction using this compound is compatible with a wide array of functional groups, including esters, nitriles, amides, and ketones. This high degree of functional group tolerance is a significant advantage over more reactive organometallic reagents like Grignard or organolithium reagents. rsc.orguni-muenchen.de The reaction can be used to couple this compound with various organic halides (aryl, vinyl, and alkyl halides) and triflates. rsc.orguni-muenchen.de Both electron-rich and electron-poor aryl halides, as well as sterically hindered substrates, can be successfully coupled. researchgate.netmdpi.com For instance, the coupling of this compound with various aryl and alkenyl halides proceeds efficiently. thieme-connect.com Furthermore, even sensitive substrates like unprotected indoles can undergo Negishi coupling with this compound. uni-muenchen.de

A study on the acylative Negishi coupling of arylzinc iodides with cinnamoyl chlorides to synthesize chalcones demonstrated the tolerance of various substituents on both coupling partners. mdpi.com Electron-rich and electron-poor arylzinc halides, as well as differently substituted cinnamoyl chlorides, were well-tolerated. mdpi.com

Table 1: Examples of Negishi Cross-Coupling Reactions with this compound This table is interactive. Click on the headers to sort the data.

| Electrophile | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Iodotoluene | Pd(OAc)₂ / S-Phos | 4-Methylbiphenyl | High | uni-muenchen.de |

| (E)-1-Octenyl iodide | Pd catalyst | (E)-1-Phenyloctene | High | thieme-connect.com |

| 3-Bromopyridine | Pd(dppf)Cl₂ | 3-Phenylpyridine | Good | rsc.org |

| 4-Chlorophenylzinc bromide | Pd(PtBu₃)₂ | 3-(4-Chlorophenyl)-1,2-azaborine | 89 | nih.gov |

Mechanistic Insights:

The catalytic cycle of the Negishi reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgrsc.orgnobelprize.orgresearchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R-X) to the low-valent palladium(0) catalyst, forming a palladium(II) intermediate (R-Pd-X). rsc.orgresearchgate.net Kinetic studies suggest that this step can be rate-determining. uni-muenchen.de

Transmetalation: The organozinc reagent, in this case, this compound, then transfers its phenyl group to the palladium(II) complex. This step forms a new palladium(II) intermediate (R-Pd-Ph) and a zinc halide salt (ZnIX). rsc.orgrsc.org The transmetalation step is often complex and can be the rate-limiting step in some cases. rsc.orgrsc.org The reactivity of the organozinc reagent is crucial, and factors like the nature of the halide and the presence of salts can influence the rate of this step. rsc.orguni-muenchen.de

Reductive Elimination: The final step is the reductive elimination from the R-Pd-Ph intermediate, which forms the desired cross-coupled product (R-Ph) and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.orgresearchgate.net

While this compound is the characteristic reagent for Negishi coupling, its application in Suzuki-Miyaura-type reactions has also been explored. The Suzuki-Miyaura coupling typically involves an organoboron reagent. However, in some contexts, arylzinc reagents are used in reactions that share characteristics with the Suzuki-Miyaura pathway, particularly concerning the base and the general catalytic cycle. This compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides, a process that is central to both Negishi and Suzuki-Miyaura couplings. mahaautomation.com For instance, a nickel-catalyzed reductive cross-coupling of aryl iodides with difluoromethyl 2-pyridyl sulfone was investigated, and a mechanistic experiment involving the reaction with preformed this compound yielded the coupled product, suggesting the involvement of an arylzinc intermediate in this transformation. cas.cn

The choice of ligand is critical in palladium-catalyzed cross-coupling reactions as it significantly influences the catalyst's stability, activity, and selectivity. The ligand can affect the rates of oxidative addition and reductive elimination, and can also prevent the formation of inactive palladium species. uni-muenchen.deresearchgate.net

For the Negishi coupling of this compound, various phosphine (B1218219) ligands have been shown to be effective. For example, bulky, electron-rich phosphine ligands like S-Phos are effective in promoting the coupling of arylzinc reagents with aryl halides, even with challenging substrates like unprotected indoles. uni-muenchen.de The development of new ligands, such as biaryldialkylphosphines like CPhos, has expanded the scope of Negishi coupling to include secondary alkylzinc halides with aryl bromides and chlorides by promoting the desired reductive elimination over undesired side reactions like β-hydride elimination. scilit.com

In some cases, the presence of N-heterocyclic carbene (NHC) ligands has also proven beneficial. For instance, a palladium-NHC complex, PEPPSI, was effective in the arylation of [CpFe(CO)₂I] with arylboronic acids, a reaction that shares mechanistic similarities with the cross-coupling of this compound. mdpi.com The ligand's electronic and steric properties must be carefully tuned for a specific transformation to achieve optimal catalytic performance. researchgate.netacs.org

Achieving stereochemical control in palladium-catalyzed arylations is a significant area of research. In the context of this compound, this often involves the use of chiral ligands to induce enantioselectivity in the formation of new stereocenters.

While the standard Negishi coupling does not typically create a new stereocenter at the phenyl group, asymmetric variations have been developed for reactions where the electrophile is prochiral or racemic. For example, asymmetric Negishi arylations of α-bromoketones using a nickel/pybox catalyst have been developed. mit.edu In a study on palladium-catalyzed asymmetric arylation, this compound was found to give slightly improved enantioselectivity compared to diphenylzinc (B92339) in the coupling with certain ketone enolates when using a chiral ligand. mit.edu

The stereochemical outcome of reactions involving alkenyl halides is also important. In many palladium-catalyzed couplings, the stereochemistry of the double bond is retained. thieme-connect.com However, in some cases, loss of stereoselectivity can occur. For example, in the cross-coupling of (Z)-β-iodo β,γ-enones with phenylzinc chloride, a loss of stereoselectivity was observed, which was attributed to the basicity of the organozinc reagent promoting isomerization through an alleneone intermediate. sinica.edu.tw

Ligand Effects on Catalytic Performance in Palladium-Mediated Processes

Copper-Catalyzed Transformations

In addition to palladium, copper catalysts are also employed to mediate reactions involving this compound, particularly in conjugate addition reactions.

This compound can undergo conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds like enones and chalcones. researchgate.netthieme-connect.com This reaction is a valuable method for forming carbon-carbon bonds and creating β-functionalized carbonyl compounds.

Research has shown that arylzinc halides, prepared by the direct insertion of zinc into organic halides, can participate in conjugate addition to nonenolizable unsaturated ketones. researchgate.netresearchgate.net The choice of solvent is crucial, with DME (1,2-dimethoxyethane) being more effective than THF (tetrahydrofuran) in promoting the reaction. researchgate.netrsc.org In some cases, the conjugate addition of this compound to chalcone (B49325) can proceed even without a catalyst, although the reaction is often slow. researchgate.net The reaction proceeds smoothly for the addition of this compound to various substituted 1,3-diphenylprop-2-enones, affording high yields of the products. rsc.org The steric hindrance on the enone substrate can affect the reaction rate, with bulkier substrates requiring harsher conditions. rsc.org

Table 2: Conjugate Addition of this compound to Chalcone This table is interactive. Click on the headers to sort the data.

| Solvent | Reaction Time (h) | Conversion (%) | Reference |

|---|---|---|---|

| DME/Toluene | 24 | ~100 | rsc.org |

| DME | 24 | 98 | researchgate.net |

| THF | 24 | 23 | researchgate.net |

Sulfenylation Reactions via Carbon-Sulfur Bond Formation

The formation of carbon-sulfur bonds is a crucial transformation in organic synthesis, leading to the production of thioethers, which are important structural motifs in many natural products and bioactive molecules. rsc.org this compound can participate in sulfenylation reactions, and its reactivity is often mediated by a copper catalyst.

A notable method involves the copper(I) iodide (CuI) promoted sulfenylation of organozinc reagents, including this compound, using arylsulfonyl chlorides as the sulfur source in the presence of triphenylphosphine (B44618) (PPh3). rsc.orgrsc.org This reaction proceeds under mild conditions to produce diaryl sulfides in good to excellent yields. rsc.org The process is tolerant of various functional groups, such as nitro and cyano groups on the arylsulfonyl chloride. rsc.org

The proposed mechanism for this transformation involves the reduction of the arylsulfonyl chloride by PPh3 to form a diaryl disulfide intermediate. rsc.org Control experiments have shown that in the absence of PPh3, the reaction between p-tolylsulfonyl chloride and phenylzinc bromide lithium chloride salt (PhZnBr·LiCl) yields a sulfone, indicating that PPh3 acts as the reductant. rsc.orgrsc.org The diaryl disulfide then reacts with the organozinc reagent in a process that is believed to proceed through a radical mechanism to form the final sulfide (B99878) product. rsc.org Evidence for a radical pathway comes from the reaction of an unsymmetrical disulfide with 4-chlorothis compound, which produced a 1:1 mixture of the two possible sulfide products. rsc.org

Table 1: Copper-Promoted Sulfenylation of Phenylzinc Bromide with Various Arylsulfonyl Chlorides

| Entry | Arylsulfonyl Chloride | Product | Yield (%) |

|---|---|---|---|

| 1 | p-Tolylsulfonyl chloride | Phenyl p-tolyl sulfide | 88 |

| 2 | 4-Methoxybenzenesulfonyl chloride | 4-Methoxyphenyl phenyl sulfide | 92 |

| 3 | 4-Chlorobenzenesulfonyl chloride | 4-Chlorophenyl phenyl sulfide | 85 |

| 4 | 4-Nitrobenzenesulfonyl chloride | 4-Nitrophenyl phenyl sulfide | 80 |

| 5 | 4-Cyanobenzenesulfonyl chloride | 4-Cyanophenyl phenyl sulfide | 82 |

Yields are for isolated products. Data sourced from multiple studies. rsc.orgnih.gov

Another approach involves the reaction of in situ-formed sulfenyl chlorides with phenylzinc bromide. nih.gov This method is also effective for a broad range of substrates, including those with ortho-disubstituted aryl rings and various heterocyclic systems. nih.gov

Copper-Mediated Acylations with this compound

Copper-catalyzed acylation reactions provide a direct route to ketones. This compound can be effectively acylated using various acylating agents in the presence of a copper catalyst. acs.orgresearchgate.net These reactions are valuable due to their efficiency and functional group tolerance. chemrxiv.org

One strategy employs acyloxyphosphonium ions, generated in situ from carboxylic acids, as acyl electrophiles in a copper-catalyzed cross-coupling with organozinc reagents like this compound. chemrxiv.org This method allows for the synthesis of ketones, including α,α-difluoroketones, under mild conditions and with short reaction times. chemrxiv.org

The general mechanism for copper-catalyzed acylations of organozinc reagents is thought to involve the transmetalation of the organozinc species to the copper catalyst, forming a copper-ate complex. This is followed by oxidative addition of the acylating agent (e.g., acyl chloride) and subsequent reductive elimination to yield the ketone product and regenerate the copper(I) catalyst.

Table 2: Copper-Catalyzed Acylation of this compound

| Entry | Acylating Agent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzoyl chloride | CuI | Benzophenone | High |

| 2 | Ethyl cyanoformate | Cu(I) | Ethyl benzoate | - |

| 3 | Ethyl chloroformate | Pd(PPh3)4 | Ethyl phenylacetate | 81 |

Data compiled from various sources. researchgate.netuni-muenchen.de

The choice of catalyst, whether copper or palladium, can influence the outcome of the reaction. For instance, in the acylation of chiral β-aminoalkylzinc halides, both palladium and copper catalysts have been utilized with varying success depending on the specific substrate and acyl chloride. researchgate.net

Electrophilic Amination Reactions for Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen bonds is fundamental in the synthesis of a vast array of biologically active compounds and functional materials. Electrophilic amination of organometallic reagents like this compound offers a direct route to amines.

Recent developments have shown that organozinc halides can be effectively aminated using organic azides in the presence of an iron(III) chloride (FeCl3) catalyst. researchgate.net This method is applicable to a wide range of alkyl-, aryl-, and heteroarylzinc halides, which react with functionalized alkyl, aryl, and heterocyclic azides to produce secondary amines in good yields. researchgate.net The reaction proceeds smoothly at moderate temperatures and has been successfully applied to the amination of peptidic azides with full retention of configuration. researchgate.net

While the specific mechanism for the iron-mediated amination of this compound is still under investigation, it is proposed to proceed through a pathway that avoids the formation of highly reactive and potentially hazardous free azides. The iron catalyst likely plays a crucial role in activating either the organozinc reagent or the organic azide (B81097) to facilitate the C-N bond formation.

Rhodium-Catalyzed Enantioselective Reactions

Rhodium catalysts have proven to be highly effective in promoting asymmetric reactions, particularly in the context of conjugate additions of organometallic reagents to electron-deficient alkenes.

The rhodium-catalyzed asymmetric conjugate addition of this compound to α,β-unsaturated ketones (enones) is a powerful method for the enantioselective formation of carbon-carbon bonds. researchgate.netresearchgate.net This reaction, often referred to as the Hayashi reaction, typically utilizes a chiral phosphine ligand, such as (R)-BINAP, to induce high enantioselectivity. researchgate.netsigmaaldrich.com

The reaction conditions can be optimized to achieve excellent yields and high enantiomeric excesses (ee). researchgate.netresearchgate.net For instance, the addition of this compound to 2-cyclohexen-1-one (B156087) can yield the product with 99% ee. researchgate.netresearchgate.net The protocol has been shown to be applicable to a variety of arylzinc iodides and enones, including those containing sensitive functional groups. researchgate.net The use of chlorotrimethylsilane (B32843) as an additive has been found to be beneficial in the 1,4-addition of arylzinc reagents to 3-arylpropenals, leading to high yields and enantioselectivities of 98-99% ee. researchgate.net

The proposed catalytic cycle involves the transmetalation of the phenyl group from zinc to the rhodium(I) complex, forming a phenylrhodium(I) species. This species then undergoes insertion into the carbon-carbon double bond of the enone (conjugate addition). The resulting rhodium enolate then undergoes protonolysis or reaction with an electrophile to release the product and regenerate the rhodium catalyst.

The enantioselectivity of rhodium-catalyzed reactions is critically dependent on the structure of the chiral ligand. researchgate.netnih.gov The design of new and more effective chiral ligands is therefore a central theme in asymmetric catalysis. acs.org

For rhodium-catalyzed conjugate additions, bidentate phosphine ligands, particularly those with C2 symmetry like BINAP, have been extensively used and have shown great success. sigmaaldrich.comacs.org The chiral environment created by the ligand around the metal center dictates the facial selectivity of the substrate's approach, thereby controlling the stereochemical outcome of the reaction.

The electronic and steric properties of the ligand are crucial. For example, in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones, chiral diene ligands have been shown to have a strong accelerating effect on the reaction rate while providing very high levels of enantioselection. sigmaaldrich.com The development of novel ligand scaffolds, such as C3-symmetric chiral cage-shaped phosphites, has also led to excellent enantioselectivity in these reactions. researchgate.netresearchgate.net The design of these ligands often focuses on creating a well-defined and rigid chiral pocket that effectively shields one face of the coordinated substrate. nih.gov

The influence of the ligand can be subtle and complex. In some cases, seemingly minor changes to the ligand structure can have a dramatic impact on the enantioselectivity of the reaction. nih.gov This highlights the importance of fine-tuning the ligand architecture to achieve optimal results for a given transformation.

Asymmetric Conjugate Additions of this compound to Electron-Deficient Alkenes

Nickel-Catalyzed Reactions and Their Synthetic Utility

Nickel catalysis has emerged as a powerful tool in organic synthesis, often providing complementary reactivity to palladium-catalyzed systems. uni-muenchen.dewisc.edu Nickel catalysts are particularly effective in cross-coupling reactions involving organozinc reagents like this compound. nih.govacs.org

Nickel-catalyzed cross-coupling reactions of this compound with various electrophiles, such as aryl halides and triflates, provide an efficient means of forming C(sp²)-C(sp²) bonds. sciengine.comcas.cn These reactions often proceed under mild conditions and exhibit good functional group tolerance. cas.cn For example, nickel-catalyzed reductive cross-coupling reactions between aryl iodides and difluoromethyl 2-pyridyl sulfone have been developed, demonstrating the utility of nickel in forging biaryl linkages. cas.cn

A key advantage of nickel catalysis is its ability to participate in single-electron transfer (SET) pathways, which can enable reactions that are difficult to achieve with catalysts that operate exclusively through two-electron processes. nih.gov This is particularly relevant in cross-couplings involving secondary alkyl electrophiles. acs.org

In the context of ketone synthesis, the nickel-catalyzed Fukuyama coupling of thioesters with this compound offers a mild and efficient alternative to other methods. researchgate.net Furthermore, mechanistic studies on nickel-catalyzed cross-electrophile coupling reactions have suggested that in some cases, an in situ formation of an arylzinc species occurs, which then participates in the nickel-catalyzed cross-coupling. wisc.edu

The choice of ligand is also critical in nickel-catalyzed reactions to control reactivity and selectivity. nih.govsciengine.com Both phosphine and nitrogen-based ligands have been successfully employed. sciengine.comcas.cn In enantioselective nickel-catalyzed reactions, chiral ligands are used to induce asymmetry, and significant progress has been made in developing effective ligand systems for various transformations. nih.govacs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Copper(I) iodide |

| Triphenylphosphine |

| Arylsulfonyl chloride |

| Diaryl sulfide |

| p-Tolylsulfonyl chloride |

| Phenylzinc bromide lithium chloride salt |

| Sulfone |

| Diaryl disulfide |

| 4-Chlorothis compound |

| Phenyl p-tolyl sulfide |

| 4-Methoxyphenyl phenyl sulfide |

| 4-Chlorophenyl phenyl sulfide |

| 4-Nitrophenyl phenyl sulfide |

| 4-Cyanophenyl phenyl sulfide |

| Phenylzinc bromide |

| Sulfenyl chloride |

| Benzoyl chloride |

| Benzophenone |

| Ethyl cyanoformate |

| Ethyl benzoate |

| Ethyl chloroformate |

| Ethyl phenylacetate |

| β-Aminoalkylzinc halide |

| Iron(III) chloride |

| Organic azide |

| Secondary amine |

| Peptidic azide |

| (R)-BINAP |

| 2-Cyclohexen-1-one |

| Chlorotrimethylsilane |

| 3-Arylpropenal |

| Phenylrhodium(I) |

| Rhodium enolate |

| Chiral diene |

| C3-symmetric chiral cage-shaped phosphite |

| Aryl triflate |

| Difluoromethyl 2-pyridyl sulfone |

Cobalt-Catalyzed Reactions and Mechanistic Considerations

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and less toxic alternative to traditional palladium-catalyzed systems. uni-muenchen.denih.gov These transformations have demonstrated significant synthetic utility in forming new carbon-carbon bonds. uni-muenchen.de While detailed mechanistic studies for every cobalt-catalyzed reaction involving this compound are not always available, the general understanding points towards the formation of various cobalt species that facilitate the cross-coupling process. uni-muenchen.de

In the context of Negishi-type cross-couplings, cobalt halides have proven to be excellent catalysts for reactions involving organozinc reagents. uni-muenchen.de The mechanism is thought to involve the in-situ formation of a cobalt(I) species, which can then undergo oxidative addition with an organic halide. Subsequent transmetalation with this compound and reductive elimination yields the cross-coupled product and regenerates the active cobalt catalyst. nih.gov

Kinetic studies comparing arylzinc pivalates with conventional arylzinc halides have highlighted the unique reactivity of these pivalate-containing organozinc reagents in cobalt-catalyzed reactions. nih.gov Mechanistic investigations suggest that these reactions can proceed via a Co(I)/Co(II)/Co(III) catalytic cycle, initiated by a single electron transfer from the cobalt(I) species to the organic halide. nih.gov

It is worth noting that in some cobalt-catalyzed systems, especially those involving Grignard reagents which can be precursors to organozincs, the slow addition of the organometallic reagent is crucial to favor the desired cross-coupling over homocoupling. uni-muenchen.de The stereoconvergence observed in certain reactions suggests the possibility of a radical reaction pathway. uni-muenchen.de

| Catalyst System | Reactants | Product Type | Mechanistic Insight |

| CoCl₂·2LiCl | (Hetero)Arylzinc Reagents & Alkyl Iodides | Cross-coupled products | Demonstrates the utility of cobalt halides in Negishi cross-couplings. uni-muenchen.de |

| Cobalt(II) catalyst with neocuproine | Arylzinc pivalates & Difluoroalkyl bromides | Difluoroalkylarylated compounds | Involves a Co(I)/Co(II)/Co(III) catalytic cycle initiated by single electron transfer. nih.gov |

Photoredox Catalysis in this compound Chemistry

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, offering mild and environmentally friendly conditions for a variety of transformations. researchgate.netresearchgate.net When combined with this compound chemistry, it opens up new avenues for cross-coupling reactions.

Recent studies have shown that an electron can act as a catalyst in the cross-coupling of organometallic compounds, like this compound, with aryl halides. researchgate.net This "electron catalysis" is a desirable alternative to traditional transition metal catalysis. The mechanism involves the transfer of an electron to the aryl halide, generating a radical anion which then participates in the cross-coupling cycle. The role of photoredox catalysis in this context is to facilitate the generation of this electron catalyst under milder conditions. researchgate.net

A photoredox catalyst, upon excitation by visible light, can interact with the components of the reaction mixture to initiate the electron transfer process. researchgate.net This synergistic approach, combining photoredox catalysis with electron catalysis, allows the cross-coupling of arylzinc reagents with aryl halides to proceed at room temperature, a significant improvement over the high temperatures often required for purely electron-catalyzed reactions. researchgate.net The photoexcitation of the photoredox catalyst affects the supply of the electron catalyst, while photoexcitation of an anion radical intermediate can promote the transfer of the electron, further accelerating the reaction. researchgate.net

The use of visible light in conjunction with a photoredox catalyst can significantly accelerate the rate of cross-coupling reactions involving this compound. researchgate.net For instance, the reaction of a phenylzinc reagent with 3,5-xylyl iodide shows a dramatic increase in conversion and yield when irradiated with a light-emitting diode (LED) lamp in the presence of a suitable photoredox catalyst like BDA (a type of photoredox catalyst). researchgate.net This photoacceleration allows reactions that would otherwise require high temperatures (e.g., 110°C) to proceed efficiently at room temperature (25°C). researchgate.net

The choice of photoredox catalyst can influence the reaction's efficiency. researchgate.net The photoacceleration is attributed to the ability of the excited state of the photoredox catalyst to facilitate the single-electron transfer processes that drive the cross-coupling reaction. researchgate.net While the primary effect observed is on the reaction rate, the milder conditions afforded by photoacceleration can also contribute to improved selectivity by minimizing side reactions that might occur at higher temperatures.

| Reaction System | Conditions | Key Observation | Reference |

| Phenylzinc reagent + 3,5-xylyl iodide | With and without photoredox catalyst (BDA) and light | Significant rate acceleration and yield improvement with light and catalyst. | researchgate.net |

| Arylzinc reagents + Aryl halides | BDA photoredox catalysis, 25°C | Efficient cross-coupling at room temperature. | researchgate.net |

Electron Catalysis Mechanisms and Their Role in Cross-Coupling

Uncatalyzed Reactions of this compound

While catalysis is often employed to enhance the reactivity of this compound, it can also participate in synthetically useful reactions without the need for a catalyst.

Organozinc reagents, including this compound, can add directly to carbonyl compounds such as aldehydes and ketones. uni-muenchen.delibretexts.org This reaction, akin to the Grignard reaction, results in the formation of alcohols upon workup. wikipedia.org However, organozinc reagents are generally less reactive than their Grignard or organolithium counterparts due to the more covalent nature of the carbon-zinc bond. thieme-connect.ded-nb.info This lower reactivity can be advantageous, leading to higher chemoselectivity in some cases.

The addition of organozinc reagents to carbonyls can be promoted by Lewis acids. uni-muenchen.de For instance, the addition of this compound to 2-chlorobenzaldehyde (B119727) can be facilitated by the presence of magnesium chloride (MgCl₂). uni-muenchen.de The uncatalyzed conjugate addition of this compound to enones has also been reported, with the solvent playing a crucial role in the reaction's success. researchgate.netresearchgate.net For example, using 1,2-dimethoxyethane (B42094) (DME) as a solvent can lead to excellent yields in the conjugate addition to nonenolizable unsaturated ketones. researchgate.netresearchgate.net

The scope of uncatalyzed reactions of this compound is somewhat limited compared to catalyzed pathways. nih.govnobelprize.org Historically, uncatalyzed cross-coupling reactions with organometallic reagents like Grignard reagents (which are related to organozincs) were largely unsuccessful with unsaturated electrophiles such as aryl and alkenyl halides. nih.govnobelprize.org

However, certain uncatalyzed reactions are quite effective. For example, the conjugate addition of aryl and alkylzinc halides to nonenolizable unsaturated ketones proceeds in excellent yield in DME. researchgate.netresearchgate.net This reaction tolerates a range of functional groups on both the organozinc reagent and the enone substrate. researchgate.net

A significant limitation of uncatalyzed additions to carbonyls is the often sluggish reactivity, which may necessitate higher temperatures or the use of additives. uni-muenchen.deresearchgate.net Furthermore, the reactivity of the organozinc reagent can be highly dependent on its method of preparation and the presence of salts like lithium chloride, which can influence the aggregation state and reactivity of the organozinc species. researchgate.netresearchgate.net In some cases, reactions that appear to be "uncatalyzed" may be influenced by the nature of the organozinc reagent itself, which can exist as different species in solution. researchgate.net

Synthetic Applications of Phenylzinc Iodide in Complex Molecular Architecture

Construction of Carbon-Carbon Bonds in Advanced Organic Synthesis

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. Phenylzinc iodide is extensively used in these transformations, offering a reliable method for introducing phenyl groups into a wide array of organic molecules. Its tolerance for various functional groups makes it a valuable tool in the synthesis of intricate structures. thieme-connect.de

This compound is a key participant in Negishi cross-coupling reactions, which enable the formation of C-C bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. thieme-connect.de This methodology is highly versatile due to the high functional group tolerance of the arylzinc species. thieme-connect.de The reaction accommodates a spectrum of functional groups, including esters, ketones, and nitriles, on both the this compound and the electrophilic partner. thieme-connect.de

The coupling can be performed with various electrophiles:

Aryl Halides: The palladium-catalyzed cross-coupling between arylzinc halides and aryl halides is a general and effective route to unsymmetrical biaryls. thieme-connect.de These biaryl compounds are significant in industrial chemistry, finding applications in materials like liquid crystals and in pharmaceuticals. thieme-connect.de The reaction proceeds smoothly with aryl iodides, bromides, and even less reactive chlorides. vulcanchem.comuni-muenchen.denih.gov

Alkenyl Halides: this compound can be coupled with alkenyl halides to produce phenylated alkenes. thieme-connect.com Research has shown that these reactions can proceed with retention of the alkene's stereochemistry. thieme-connect.com

Alkyl Halides: While reactions with simple alkyl halides can be challenging, Rh(I) complexes have been shown to effectively catalyze the cross-coupling of arylzinc compounds with reactive alkyl halides like methyl iodide and benzyl (B1604629) bromides. oup.com

Acyl Chlorides: In a process known as acylative Negishi coupling, this compound reacts with acyl chlorides to form aryl ketones. researchgate.netmdpi.comthieme-connect.de This transformation often involves the transmetalation of the arylzinc halide with a copper(I) salt to form a more reactive copper-zinc reagent, which then couples with the acyl chloride. thieme-connect.de This method is suitable for synthesizing sterically hindered aryl ketones.

Table 1: Arylation of Various Electrophiles with this compound

| Electrophile Type | Specific Electrophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl Halide | 4-Bromoaniline (B143363) | Ni(acac)₂ / PPh₃ | Biphenyl (B1667301) Amine | uni-muenchen.de |

| Aryl Halide | 3,5-Xylyl Iodide | Photoredox Catalyst (BDA) | 3,5-Dimethylbiphenyl | nih.gov |

| Alkenyl Halide | (Z)-1-Octenyl Iodide | LiCl, THF-diglyme-TMU, 110 °C | (Z)-1-Phenyl-1-octene | thieme-connect.com |

| Alkyl Halide | Methyl Iodide | [Rh(COD)Cl]₂ / dppf | Methylated Arene | oup.com |

| Acyl Chloride | (E)-3-(4-chloro)acryloyl chloride | Pd-catalyzed | Chalcone (B49325) | mdpi.com |

| Acyl Chloride | 2,6-Dimethylbenzoyl chloride | Ni(acac)₂ | Hindered Diaryl Ketone |

Beyond simple bond formation, this compound is instrumental in stereoselective synthesis, where the three-dimensional arrangement of atoms in the product is precisely controlled.

Asymmetric Arylations: this compound is employed in asymmetric Negishi cross-coupling reactions to generate enantioenriched products from racemic starting materials. For instance, the asymmetric arylation of α-bromoketones using a nickel/pybox catalyst system converts a racemic electrophile into a single, enantioenriched α-arylketone. mit.edu In some cases, this compound has been shown to provide slightly better enantioselectivity compared to diphenylzinc (B92339) under optimized conditions. mit.edumit.edu

Stereoselective Conjugate Additions: this compound acts as a nucleophile in rhodium-catalyzed asymmetric conjugate additions to α,β-unsaturated carbonyl compounds like enones. unipi.itunipi.it In the presence of a chiral rhodium catalyst, the phenyl group adds to the enone in a highly enantioselective manner. For example, the addition of this compound to 2-cyclohexen-1-one (B156087) can yield the product with up to 99% enantiomeric excess (ee). unipi.itunipi.it Uncatalyzed conjugate additions to specific nonenolizable unsaturated ketones have also been developed, with the solvent playing a crucial role in the reaction's success. researchgate.netrsc.org

Stereodefined Diene Synthesis: this compound can participate in palladium-catalyzed cyclization and cross-coupling reactions with substrates like (2-iodophenyl)alkynes. This process generates stereodefined exocyclic alkenes, which are valuable building blocks in organic synthesis. sinica.edu.tw The reaction proceeds via an intramolecular arylation of the alkyne followed by a cross-coupling step with this compound, which regenerates the Pd(0) catalyst. sinica.edu.tw

Table 2: Stereoselective Reactions Involving this compound

| Reaction Type | Substrate | Catalyst/Ligand | Key Finding | Reference |

|---|---|---|---|---|

| Asymmetric Conjugate Addition | 2-Cyclohexen-1-one | Rh-catalyzed (Hayashi) | Good yield and 99% enantiomeric excess (ee). | unipi.itunipi.it |

| Asymmetric Arylation | Racemic α-bromoketones | Nickel/Pybox | Stereoconvergent reaction yielding enantioenriched α-arylketones. | mit.edu |

| Asymmetric Arylation | Racemic secondary propargylic halides | Nickel/Indanyl Pybox | Produces enantioenriched allenes (90% yield, 92% ee). | mit.edu |

| Stereoselective Cyclization/Coupling | 4-(2-Iodophenyl)-1-butyne | Pd(PPh₃)₄ | Forms stereodefined (Z)-1-benzylideneindan. | sinica.edu.tw |

Formation of Arylated Products from Diverse Electrophiles

Formation of Heteroatom-Carbon Bonds

This compound is also a versatile reagent for constructing bonds between carbon and various heteroatoms, expanding its utility beyond C-C bond formation.

The synthesis of aryl sulfides (thioethers) can be achieved through the reaction of this compound with sulfur-based electrophiles. A highly functional-group tolerant method involves the reaction of organozinc reagents with sulfenyl chlorides, which can be generated in situ from thiols and an N-chlorinating agent like N-chlorosuccinimide (NCS). acs.orgnih.gov This approach is effective for a wide range of substrates, including sterically hindered and heterocyclic thiols. acs.orgnih.gov Alternatively, a copper(I) iodide-promoted reaction between organozinc reagents and arylsulfonyl chlorides in the presence of triphenylphosphine (B44618) also yields diaryl sulfides under mild conditions. rsc.orgrsc.org This latter method tolerates important functional groups like nitro and cyano moieties. rsc.orgrsc.org

Table 3: Carbon-Sulfur Bond Formation Using Phenylzinc Reagents

| Sulfur Electrophile | Reagents/Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| Sulfenyl Chloride (from Thiol + NCS) | Phenylzinc Bromide | Diaryl Sulfide (B99878) | Tolerates sterically hindered and heterocyclic substrates. | acs.orgnih.gov |

| Arylsulfonyl Chloride | Phenylzinc Bromide, CuI, PPh₃ | Diaryl Sulfide | Tolerates nitro and cyano functional groups. | rsc.orgrsc.org |

The formation of carbon-silicon bonds using organozinc reagents is a known transformation. Although less common than C-C coupling, reactions of organozinc compounds like this compound with silylating agents such as chlorosilanes can proceed effectively, even without a catalyst in some cases, to yield phenylsilanes. thieme-connect.de

This compound can be utilized in nickel-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. uni-muenchen.de These reactions typically involve the coupling of an organozinc reagent with an aryl halide that already contains an amino group, such as bromoanilines. For example, the reaction of this compound with 4-bromoaniline in the presence of a nickel catalyst yields a biphenyl amine. uni-muenchen.de This demonstrates the reagent's compatibility with acidic N-H protons, a notable advantage in synthesizing complex amines. uni-muenchen.de Copper-catalyzed three-component reactions involving alkenyl aldehydes, anilines, and arylzinc reagents have also been developed to construct complex indole (B1671886) derivatives, showcasing an indirect but powerful amination strategy. chemrxiv.org

Carbon-Silicon Bond Formation (e.g., Coupling with Chlorosilanes)

Strategic Application in Multi-Step Organic Synthesis

This compound serves as a pivotal reagent in sophisticated multi-step synthetic sequences, enabling the construction of complex molecular frameworks that would be otherwise difficult to access. Its utility stems from a combination of high reactivity, functional group tolerance, and the ability to participate in a variety of carbon-carbon bond-forming reactions. This allows for its strategic incorporation into complex synthesis pathways, minimizing steps and maximizing efficiency.

Cascade and Tandem Reactions Involving this compound

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step occurs due to the functionality created in the previous one, ideally without the addition of new reagents or changes in reaction conditions. wikipedia.org These processes are highly valued for their atom economy and efficiency in rapidly building molecular complexity from simple precursors. wikipedia.org this compound and related arylzinc reagents are effective coupling partners in such sequences, often involving transition-metal catalysis.

One notable application involves tandem cyclization and cross-coupling reactions. For instance, cobalt-catalyzed tandem radical cyclization and cross-coupling processes have been developed to create benzyl-substituted heterocycles. nsf.gov Similarly, nickel-catalyzed cascade reactions can form C(sp³)–C(sp³) bonds through the cyclization of iodoalkanes and subsequent cross-coupling with alkyl zinc halides. nsf.gov While these examples showcase the potential of organozinc reagents in general, specific applications of this compound are seen in multi-component couplings. A copper-catalyzed cyclization/coupling of alkenyl aldimines with arylzinc reagents, including this compound, provides access to complex indole-3-diarylmethanes. nsf.gov In this sequence, the organozinc reagent is introduced in a secondary coupling step that follows an initial cyclization event.

Another strategy involves a three-component cascade reaction to produce difluoroalkylarylated products. rsc.org This cobalt-catalyzed process couples arylzinc pivalates (a related, stable form of arylzinc reagents), difluoroalkyl bromides, and alkenes in a one-pot procedure, demonstrating the versatility of arylzinc species in complex, multi-component transformations. rsc.org

Table 1: Examples of Cascade/Tandem Reactions with Arylzinc Reagents

| Reaction Type | Catalyst | Key Reagents | Product Type |

|---|---|---|---|

| Cyclization/Coupling | Copper | Alkenyl aldimine, this compound | Indole-3-diarylmethanes nsf.gov |

| Tandem Radical Cyclization/Cross-Coupling | Cobalt | 4-Alkenyl Iodides, Organozinc Reagents | Benzyl-Substituted Heterocycles nsf.gov |

| Three-Component Difluoroalkylarylation | Cobalt | Arylzinc pivalates, Alkenes, Difluoroalkyl bromides | Difluoroalkylarylated compounds rsc.org |

Synthesis of Building Blocks for Advanced Materials Research

This compound and its derivatives are instrumental in synthesizing monomers and functional building blocks for advanced materials, including conjugated polymers and liquid crystals. uni-muenchen.deillinois.edu The Negishi cross-coupling reaction, which frequently employs organozinc reagents like this compound, is a powerful tool for constructing the specific architectures required for these materials. wikipedia.org

In the field of organic electronics, thiophene-based conjugated polymers such as poly(3-hexylthiophene) (P3HT) are highly sought after for their application in organic solar cells due to their excellent film-forming and charge-transport properties. uni-muenchen.de The synthesis of functionalized thiophene (B33073) monomers, which are precursors to these polymers, can be achieved using arylzinc iodides. For example, (4-(ethoxycarbonyl)phenyl)zinc iodide has been used in the preparation of key intermediates for such polymers. uni-muenchen.de

Phenylzinc reagents are also used to construct phosphole-containing polycyclic aromatic compounds. ntu.edu.sg These materials are of interest for their potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and fluorescent probes. ntu.edu.sg The synthesis can involve a regioselective cobalt-mediated reaction of a phenylzinc reagent as a key step. ntu.edu.sg

Furthermore, porphyrin derivatives functionalized via reactions involving phenylzinc species serve as building blocks for liquid crystalline materials. illinois.edu By attaching specific side chains to a porphyrin core, materials with "rod-like" calamitic mesophases can be created. Substituted 5,15-di(phenyl) zinc porphyrin complexes are a foundational molecular unit for these types of liquid crystals. illinois.edu The functionalization enabled by organozinc chemistry allows for precise control over the molecular geometry, which in turn dictates the liquid-crystalline properties of the bulk material. illinois.edu

Table 2: this compound in the Synthesis of Advanced Materials Precursors

| Material Class | Precursor Synthesized | Synthetic Method | Potential Application |

|---|---|---|---|

| Conjugated Polymers | Functionalized Thiophenes | Negishi Coupling | Organic Solar Cells uni-muenchen.de |

| Polycyclic Aromatics | Phosphole-Embedded Systems | Cobalt-Mediated Cyclization | OLEDs, OFETs ntu.edu.sg |

Synthesis of Precursors to Biologically Active Compounds (Emphasis on Synthetic Methodology)

The strategic use of this compound is a cornerstone in the synthesis of precursors for a wide array of biologically active molecules, including natural products and pharmaceuticals. nih.govresearchgate.netrsc.orguni-muenchen.de Its high functional group tolerance allows for its application late in a synthetic sequence, preserving complex and sensitive molecular features. researchgate.net The Negishi cross-coupling is a frequently employed method in this context. wikipedia.orgmdpi.com

A significant application is the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids and exhibit a range of biological activities. mdpi.comresearchgate.net An efficient method involves the acylative Negishi cross-coupling between a cinnamoyl chloride and an arylzinc iodide. researchgate.netmdpi.com This approach tolerates a variety of functional groups, including esters and halides, on both coupling partners. mdpi.com

This compound is also used in the enantioselective synthesis of precursors to important pharmaceuticals. For example, the rhodium-catalyzed asymmetric conjugate addition of stabilized arylzinc iodide to enones is a key step in the synthesis of the antimuscarinic drug (R)-tolterodine. researchgate.net This methodology provides high enantioselectivity, which is crucial for the biological activity of the final drug molecule. researchgate.net

Furthermore, phenylzinc reagents are employed in the construction of key structural motifs found in bioactive compounds. Allylic amines, which are valuable building blocks for peptide isosteres and other bioactive amines, can be synthesized via the Negishi cross-coupling of a vinyl iodide with phenylzinc bromide (a closely related reagent). nih.gov Similarly, the γ-lactam unit, a core structure in many biologically active compounds, can be accessed through rhodium-catalyzed multi-component coupling reactions involving reagents like phenylzinc chloride. rsc.org The synthesis of complex natural products, such as the cytotoxic and anti-HIV agent lamellarin, has also been achieved using a Negishi cross-coupling of a complex pyrrole (B145914) intermediate with phenylzinc chloride as a key bond-forming step. mdpi.com

The synthesis of functionalized benzamides, a class of compounds that includes analgesics and anti-inflammatory drugs like ethenzamide, can be accomplished by reacting arylzinc iodides with trichloroacetyl isocyanate followed by hydrolysis. uni-muenchen.de This method allows for the preparation of benzamides bearing sensitive functional groups like cyano and ester moieties. uni-muenchen.de

Table 3: Methodologies for Bioactive Precursors Using this compound

| Target Precursor/Motif | Synthetic Methodology | Catalyst/Reagents | Example Bioactive Target |

|---|---|---|---|

| Chalcones | Acylative Negishi Coupling | Pd catalyst, Cinnamoyl chloride, Arylzinc iodide | Flavonoids mdpi.comresearchgate.net |

| Chiral Phenyl-substituted Ketones | Asymmetric Conjugate Addition | Rhodium-diene complex, Enone, Arylzinc iodide | (R)-Tolterodine researchgate.net |

| Allylic Amines | Negishi Coupling | Pd catalyst, Vinyl iodide, Phenylzinc bromide | Peptide Isosteres nih.gov |

| γ-Lactams | Rh-catalyzed Multi-component Coupling | Rhodium complex, 1,6-enyne, Phenylzinc chloride | Various Natural Products rsc.org |

| Substituted Benzamides | Reaction with Isocyanate | Trichloroacetyl isocyanate, Arylzinc iodide | Ethenzamide uni-muenchen.de |

Spectroscopic and Computational Investigations of Phenylzinc Iodide and Its Intermediates

In Situ Spectroscopic Studies

In situ spectroscopic methods are indispensable for probing the transient and reactive species involved in chemical transformations without the need for isolation. These techniques provide real-time data on reaction kinetics, intermediate formation, and the structural environment of the metal center.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring and Intermediate Detection

In situ Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful, non-invasive tool for monitoring the progress of reactions involving phenylzinc iodide. rsc.orgmdpi.com By tracking the characteristic vibrational frequencies of reactants, intermediates, and products in real-time, researchers can gain detailed kinetic information. jascoinc.com This method is particularly effective for observing the consumption of starting materials or the emergence of products. rsc.orgirdg.org

In studies of palladium-catalyzed Negishi-type coupling reactions, in situ FT-IR has been employed to measure reaction rates. rsc.orgresearchgate.net For instance, the reaction's progress can be followed by monitoring the characteristic IR absorption bands of the electrophile or the biphenyl (B1667301) product. rsc.org Such experiments have demonstrated that the reaction rate is first-order dependent on the concentration of the phenylzinc reagent. rsc.org This kinetic profile, obtained through real-time monitoring, was crucial in confirming that transmetalation is the rate-limiting step in the oxidative homocoupling reaction of phenylzinc reagents. rsc.orgresearchgate.net

X-ray Absorption Spectroscopy (XAS) for Structural Elucidation of Zinc Species and Bond Distances

X-ray Absorption Spectroscopy (XAS) is a premier, element-specific technique for determining the local geometric and electronic structure of metal atoms in various states, including in solution. researchgate.net The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state, while the Extended X-ray Absorption Fine Structure (EXAFS) region allows for the precise determination of bond distances and coordination numbers. rsc.orgresearchgate.net

XAS studies on phenylzinc reagents prepared from different zinc halides have revealed key structural details. researchgate.net For this compound in a tetrahydrofuran (B95107) (THF) solution, the zinc center typically adopts a disordered tetrahedral coordination geometry. rsc.org EXAFS data fitting provides precise bond lengths for the zinc-carbon and zinc-iodine interactions. These studies have shown a direct correlation between the Zn-C bond distance and the reagent's reactivity; a longer Zn-C bond corresponds to a higher reaction rate in Negishi coupling. researchgate.net This is attributed to the electronic properties of the halide ligand. rsc.org

Below is a table summarizing the bond distances for a this compound species as determined by EXAFS analysis.

| Bond | Coordination Number (CN) | Bond Distance (Å) |

| Zn-C | 1.0 | 2.01 |

| Zn-I | 2.0 | 2.61 |

| Zn-O (THF) | 1.0 | 2.09 |

| Data sourced from EXAFS fitting results for [PhZnI2(THF)]Li. rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Behavior and Aggregation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for investigating the behavior of organometallic compounds in solution. wikipedia.org For organozinc species like this compound, NMR studies, particularly diffusion-ordered spectroscopy (DOSY), provide critical insights into their aggregation states. rsc.orgresearchgate.net The state of aggregation is known to be highly dependent on the solvent and the presence of additives like lithium salts. rsc.orguni-muenchen.de

Studies comparing this compound in different etheral solvents, such as tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME), have used diffusion NMR measurements to probe its aggregation. rsc.orgresearchgate.net These experiments revealed that this compound undergoes considerable aggregation in both solvents. rsc.org Despite observing large aggregates, the differences in aggregation state between the two solvents were found to be too small to fully account for the observed differences in chemical reactivity. rsc.orgresearchgate.net This finding suggests that while aggregation is significant, other factors, such as the specific solvent-reagent interactions at the transition state, play a more decisive role in the reaction mechanism. rsc.org

Computational Chemistry and Theoretical Models

Theoretical models, especially those based on quantum chemistry, provide a molecular-level understanding that complements experimental findings. They allow for the exploration of reaction mechanisms, transition states, and electronic properties that are often difficult to observe directly.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an essential tool for mapping the potential energy surfaces of chemical reactions involving organozinc reagents. mdpi.comrsc.org DFT calculations can model the structures of intermediates and transition states, providing activation energies that explain reaction rates and selectivity. researchgate.netresearchgate.net

For the conjugate addition of this compound to enones, DFT calculations were prompted by experimental NMR aggregation studies. rsc.orgresearchgate.net The calculations revealed an unexpected reaction mechanism. Instead of a simple pathway involving a single organozinc molecule, the computations showed that a transition state involving two organozinc moieties is significantly lower in energy. rsc.orgresearchgate.net The coordinating ability of the solvent was found to be crucial; DME, for example, stabilizes this dimeric transition state more effectively than THF, lowering the activation energy and explaining the faster, more efficient reactions observed experimentally. rsc.org Similarly, DFT has been used to investigate the transition states in Negishi cross-coupling reactions, modeling the interaction of the organozinc reagent with the palladium catalyst. rsc.orgcore.ac.uk

Elucidation of Electronic Effects and Bond Strength Analysis (e.g., Zinc-Carbon bond)

Computational analysis is highly effective for dissecting the electronic factors that govern the reactivity of organometallic compounds. For this compound, theoretical models help elucidate the nature and strength of the zinc-carbon bond and how it is influenced by the other ligands on the zinc atom. nih.gov

The reactivity of phenylzinc halides (PhZnX) in transmetalation reactions is directly linked to the strength of the Zn-C bond. rsc.org Theoretical analysis suggests that the electronic properties of the halide (X = Cl, Br, I) play a key role. In the absence of significant π-bonding interactions, due to zinc's filled d-orbitals, σ-donation from the halide is the dominant electronic effect. rsc.org Iodide is the most polarizable and best σ-donor among the halides. This strong σ-donation increases the electron density on the zinc atom, which in turn weakens the Zn-C bond. rsc.org A weaker, more polarized, and longer Zn-C bond facilitates the transfer of the phenyl group to the catalyst in the rate-limiting transmetalation step, explaining why this compound is often more reactive than its bromide or chloride counterparts. rsc.orgresearchgate.net

Modeling of Aggregation States and Solvation Effects